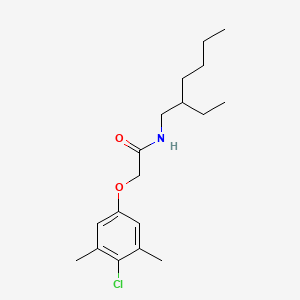

![molecular formula C16H16BrNO4S B4881478 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)

2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves multi-step chemical processes, typically starting from bromobenzyl halides or alcohols. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from bromobenzyl compounds involves palladium-catalyzed reactions, suggesting that similar catalysts might be used in synthesizing 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate (He et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be elucidated using spectroscopic methods like FTIR, NMR, and X-ray crystallography. For example, the structure of sulfonamide-derived compounds has been determined using these techniques, providing a basis for understanding the structural aspects of 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate (Chohan & Shad, 2011).

Chemical Reactions and Properties

Bromobenzyl compounds participate in various chemical reactions, including palladium-catalyzed cross-coupling, which could be relevant for modifying or synthesizing 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. These reactions allow for the introduction of diverse functional groups, expanding the chemical versatility of the compound (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties of 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate, such as solubility, melting point, and crystallinity, can be inferred from similar bromobenzyl and sulfonyl-containing compounds. These properties are crucial for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, of 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be explored through experimental and theoretical methods. Computational chemistry, such as DFT calculations, provides insights into the electronic structure and potential reactivity patterns of the compound (Zeyrek et al., 2015).

Scientific Research Applications

Bromophenol Derivatives and Biological Activity

Bromophenol derivatives, closely related to 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate, have been studied for their potential biological activity. For instance, Zhao et al. (2004) isolated several bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with structures related to 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. However, these compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis and Medicinal Chemistry

Research has also focused on the synthesis and potential medicinal applications of related compounds. Abbasi et al. (2019) explored the synthesis of new sulfonamides incorporating benzodioxane and acetamide moieties, which are structurally similar to 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. They found that most of these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Applications in Organic Synthesis

The role of related compounds in organic synthesis has been explored by several researchers. For example, Majumdar et al. (2008) studied the use of 2-[(2-bromobenzyl)sulfonyl]indoles in the synthesis of benzo[c]thiopyrano[2,3-b]indoles through Bu3SnH-mediated aryl radical cyclization, highlighting the potential of such compounds in the creation of complex organic structures (Majumdar et al., 2008).

Antioxidant and Anticancer Potential

Additionally, research into bromophenol derivatives like 2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate has revealed potential antioxidant and anticancer properties. Duan et al. (2007) isolated several highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula, which exhibited potent DPPH radical-scavenging activity, suggesting a potential for antioxidant applications (Duan et al., 2007).

Safety and Hazards

properties

IUPAC Name |

(2-bromophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-12-6-8-14(9-7-12)23(20,21)18-10-16(19)22-11-13-4-2-3-5-15(13)17/h2-9,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQKTMJWJDMPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)

![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)

![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4881419.png)

![(1R*,5S*)-6-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4881422.png)

![1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4881434.png)

![N-butyl-2-[(2,3-difluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4881449.png)

![N-{1-[1-(2-hydroxy-6-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4881455.png)

![ethyl 4-(3-methoxybenzyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4881462.png)